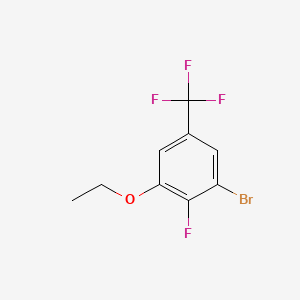

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene

Description

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene is a substituted aromatic compound with a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. Its molecular formula is C₉H₇BrF₄O, with a calculated molar mass of 286.9 g/mol. This compound combines electron-withdrawing (EW) groups (Br, F, CF₃) and an electron-donating ethoxy group, creating a unique electronic profile. Such derivatives are frequently employed as intermediates in pharmaceutical and agrochemical synthesis, where halogen and fluorine substituents enhance metabolic stability and bioavailability.

Properties

Molecular Formula |

C9H7BrF4O |

|---|---|

Molecular Weight |

287.05 g/mol |

IUPAC Name |

1-bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H7BrF4O/c1-2-15-7-4-5(9(12,13)14)3-6(10)8(7)11/h3-4H,2H2,1H3 |

InChI Key |

WQBSYYWRVOTTFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(F)(F)F)Br)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step sequence involving:

- Introduction of the trifluoromethyl group (–CF3) onto the aromatic ring.

- Selective halogenation (bromination and fluorination) at desired positions.

- Installation of the ethoxy substituent via nucleophilic aromatic substitution or etherification.

Given the complexity, the synthetic route is often designed starting from simpler trifluoromethylated benzene derivatives, followed by stepwise functionalization.

Preparation of the Trifluoromethylated Aromatic Core

The trifluoromethyl group is commonly introduced onto aromatic rings via:

- Halogenation of trifluoromethyl toluene derivatives , as described in a patent for 2-fluoro-5-trifluoromethyl benzyl cyanide, where halogenomethylation of p-fluoro trifluorotoluene produces 2-fluoro-5-trifluoromethyl benzyl halide intermediates.

- Direct trifluoromethylation using trifluoromethyl copper or other trifluoromethyl active species, although this is more common in pyridine derivatives.

These methods provide a trifluoromethylated aromatic scaffold with fluorine substituents already in place, facilitating further functionalization.

Installation of the Ethoxy Group

The ethoxy substituent is commonly introduced by:

- Nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., halogen) on the aromatic ring with ethanol or ethoxide ions.

- Etherification reactions involving phenol precursors and ethylating agents.

A related synthesis involving 3-bromo-5-(trifluoromethyl)phenyl derivatives shows that alkoxy substituents can be introduced by reacting brominated trifluoromethylbenzene with alcohols under basic conditions. For example, sodium hydride-mediated alkoxylation of a bromofluorotrifluoromethylbenzene derivative with benzyl alcohol in dimethylacetamide solvent yielded alkoxy-substituted products in good yields (~77-80%).

Representative Synthetic Route (Hypothetical Based on Literature)

Analytical and Yield Data

- Yields for alkoxylation steps introducing ethoxy groups onto bromofluorotrifluoromethylbenzene derivatives have been reported around 77-80%.

- Fluorination and bromination steps generally afford high regioselectivity and yields when starting from trifluoromethylated precursors.

- Characterization is typically done by ^1H NMR, ^19F NMR, and GC-FID, confirming the substitution pattern and purity.

Summary Table of Preparation Methods

Expert Perspective

- The synthesis of This compound requires careful orchestration of functional group transformations to maintain regioselectivity.

- Starting from trifluoromethylated fluorobenzenes allows efficient installation of bromine and ethoxy groups.

- The use of strong bases like sodium hydride in polar aprotic solvents facilitates nucleophilic aromatic substitution for ethoxy group introduction.

- The synthetic methods are supported by patent literature and peer-reviewed studies on related trifluoromethylated aromatic compounds, ensuring robust and scalable protocols.

Chemical Reactions Analysis

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine, ethoxy, fluoro, and trifluoromethyl groups contribute to its reactivity and ability to form bonds with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physical Properties

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and fluorine substituents in the target compound strongly deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, 1-Bromo-3-iodo-5-(trifluoromethyl)benzene () lacks ethoxy and fluoro groups, making it more reactive in cross-coupling reactions due to iodine’s superior leaving-group ability.

- Electron-Donating Groups (EDGs): The ethoxy group in the target compound mildly activates the ring, but this effect is counterbalanced by EWGs. Comparatively, 1-Bromo-3-(trifluoromethoxy)benzene () has a polar trifluoromethoxy (-OCF₃) group, increasing solubility in polar aprotic solvents.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8), favoring membrane permeability. 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene (), lacking CF₃, has lower logP (~2.2), reducing lipid solubility.

- Thermal Stability: The target’s fluorine and CF₃ groups enhance thermal stability (decomposition >200°C), whereas nitro-containing analogues (e.g., ) decompose at lower temperatures due to nitro group instability.

Biological Activity

1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene (CAS No. 2383246-41-9) is an aromatic organic compound notable for its unique structural features, including a bromine atom, an ethoxy group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, which are critical for applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C9H7BrF4O

- Molecular Weight : 287.05 g/mol

- Structure : The arrangement of functional groups significantly influences its chemical reactivity and biological interactions.

Biological Activities

Research into the biological activities of this compound is still emerging, but initial findings suggest several promising areas:

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives of halogenated benzenes have been shown to possess activity against various bacterial strains. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, potentially increasing membrane permeability and antibacterial efficacy.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful. Below is a table summarizing key characteristics and biological activities of similar compounds:

| Compound Name | Molecular Formula | Similarity | Notable Biological Activity |

|---|---|---|---|

| 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | C9H7BrF4O | Moderate | Antimicrobial activity against E. coli |

| 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | High | Cytotoxic effects on lung cancer cell lines |

| 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | C9H8BrClF | Moderate | Inhibitory effects on COX enzymes |

| 5-Bromo-3-chloro-2-fluorophenol | C6H4BrClF | High | Antiviral properties against influenza virus |

Case Studies

- Anticancer Activity : A study involving halogenated phenyl compounds showed that certain derivatives could reduce cell viability in human cancer cell lines by up to 70% at specific concentrations. Although direct studies on this compound are lacking, the presence of bromine and trifluoromethyl groups suggests potential anticancer activity.

- Antimicrobial Efficacy : Research has indicated that compounds with similar structures exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial membranes could be a focus for further investigation.

Q & A

Q. What are the standard synthetic routes for preparing 1-bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene?

- Methodological Answer : A common approach involves diazotization followed by bromination. For example, a structurally similar compound, 1-bromo-3-methoxy-5-(trifluoromethyl)benzene , was synthesized using sodium nitrite (NaNO₂) in a mixture of sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH) at 0–20°C, yielding 48% after purification . Adjustments for the ethoxy and fluoro substituents may require optimizing reaction temperatures or stoichiometry of brominating agents (e.g., CuBr or HBr).

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization typically involves:

- NMR spectroscopy : Analysis of , , and NMR to confirm substituent positions and purity. For example, trifluoromethyl (-CF₃) groups exhibit distinct signals near -60 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., 293.03 g/mol for related compounds) .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in analogous structures like (2E)-3-(3-bromo-4-methoxyphenyl) derivatives .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ and -F groups are strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. For example, in 1-(bromomethyl)-3-(trifluoromethyl)benzene , the -CF₃ group enhances electrophilic attack at the 4-position, while bromine acts as a leaving group in nucleophilic substitutions . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What strategies enable selective functionalization at the 2-fluoro or 5-trifluoromethyl positions?

- Methodological Answer :

- Protecting groups : Use silyl ethers or acetals to temporarily block the ethoxy group during bromination .

- Directed ortho-metalation : Lithium diisopropylamide (LDA) in THF can deprotonate positions adjacent to directing groups (e.g., -OCH₂CH₃), enabling selective functionalization .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts target the bromine atom for aryl-aryl bond formation .

Q. How can contradictory reactivity data (e.g., competing lithiation sites) be resolved?

- Methodological Answer : Contradictions arise from steric and electronic effects. For example, in 1-trifluoromethoxy-4-(trifluoromethyl)benzene , lithiation favors the -OCF₃ group over -CF₃ due to reduced steric hindrance . To resolve ambiguities:

- Perform competition experiments with isotopic labeling.

- Use DFT calculations to compare transition-state energies for competing pathways .

Experimental Design & Troubleshooting

Q. What solvent systems are optimal for reactions involving this compound?

- Methodological Answer :

- Polar aprotic solvents (e.g., THF, DMF) enhance solubility of halogenated aromatics and stabilize intermediates in cross-coupling reactions .

- Low-temperature conditions (0–20°C) are critical for diazotization to prevent premature decomposition .

Q. How to address low yields in bromination reactions?

- Methodological Answer :

- Optimize stoichiometry : Excess CuBr or HBr improves bromine incorporation .

- Monitor reaction progress : Use TLC or in situ IR to detect intermediates.

- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product from byproducts like di-brominated species .

Data Contradiction Analysis

Q. Why do similar substrates exhibit divergent reactivity in Diels-Alder reactions?

- Methodological Answer : Steric effects from the ethoxy group may hinder diene approach. For example, 1-(bromomethyl)-3-(trifluoromethyl)benzene reacts with furan under LDA, but bulkier substituents reduce cycloaddition efficiency . Compare with 1-bromo-3,5-bis(trifluoromethyl)benzene , where enhanced electron deficiency accelerates reactivity .

Safety & Handling

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential lachrymatory effects of brominated aromatics.

- Storage : Keep in airtight containers at -20°C to prevent decomposition .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.